2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-4-ylmethyl)acetamide
Description
The compound 2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-4-ylmethyl)acetamide features a complex heterocyclic core comprising fused pyrazole, thiazole, and pyrimidinone rings, with a 4-fluorophenyl substituent at position 1 and a pyridin-4-ylmethyl acetamide group at position 4. Its synthesis likely involves multi-step heterocyclization reactions, analogous to methods reported for structurally related compounds. For instance, pyrazolo[3,4-d]pyrimidinone derivatives are often synthesized via reactions of substituted phenacyl chlorides with thioxopyrimidine precursors under reflux conditions in ethanol , or through coupling reactions using caesium carbonate in dry N,N-dimethylformamide (DMF) . The acetamide side chain may be introduced via nucleophilic substitution or condensation with chloroacetamide derivatives, as seen in N-substituted pyrazolo-pyrimidinone syntheses .
Properties
IUPAC Name |
2-[6-(4-fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(pyridin-4-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN6O2S/c22-14-1-3-15(4-2-14)28-19-17(11-25-28)20(30)27-16(12-31-21(27)26-19)9-18(29)24-10-13-5-7-23-8-6-13/h1-8,11,16H,9-10,12H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQYVEMZAJWCEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C3=C(N=C2S1)N(N=C3)C4=CC=C(C=C4)F)CC(=O)NCC5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-4-ylmethyl)acetamide represents a novel class of heterocyclic compounds with potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and implications in medicinal chemistry.
Synthesis of the Compound
The synthesis of the target compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:
- Formation of the Pyrazolo[3,4-d]thiazolo scaffold : Utilizing 4-fluorobenzaldehyde and malononitrile in a refluxing ethanol solution.
- Introduction of the Acetamide group : The pyridin-4-ylmethyl moiety is introduced through a coupling reaction with an appropriate acyl chloride.
This synthetic pathway ensures high yields and purity of the final product, which is crucial for biological testing.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to This compound . For instance:
- Thiazolo[5,4-d]pyrimidine derivatives have shown significant antiproliferative activity against various human cancer cell lines. In particular, one derivative exhibited an IC50 value of 4.64 μM against gastric cancer cells (MGC-803), demonstrating selective toxicity towards cancer cells over normal cells .
The mechanism by which these compounds exert their anticancer effects often involves:
- Inhibition of key signaling pathways : Many thiazole and pyrimidine derivatives act as inhibitors of kinases involved in cell proliferation and survival.
- Induction of apoptosis : Compounds have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Anti-inflammatory Activity
Compounds within this chemical class have also been evaluated for their anti-inflammatory properties. For example:
- Studies on related pyrimidine analogs indicated significant inhibition of pro-inflammatory cytokines in vitro . This suggests that the target compound may also possess therapeutic potential in inflammatory diseases.
Antimicrobial Activity
Emerging research indicates that derivatives similar to the target compound may exhibit antimicrobial properties:
- Certain thiazolo-pyrimidine compounds have demonstrated effectiveness against bacterial strains by inhibiting fatty acid biosynthesis pathways . This highlights their potential as novel antimicrobial agents.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key findings include:
| Substituent | Effect on Activity |
|---|---|
| 4-Fluorophenyl | Enhances anticancer activity |
| Pyridinylmethyl | Increases selectivity towards cancer cells |
| Acetamide group | Contributes to overall stability and bioavailability |
These modifications can lead to improved potency and selectivity for specific biological targets.
Case Study 1: Anticancer Evaluation
A recent study synthesized a series of thiazolo[5,4-d]pyrimidines and evaluated their cytotoxicity against various cancer cell lines. The most potent compound exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a lead compound for further development .
Case Study 2: Anti-inflammatory Assessment
In vivo studies demonstrated that similar compounds significantly reduced edema in animal models when compared to standard anti-inflammatory drugs like ibuprofen . This positions them as promising candidates for treating inflammatory conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Differences and Implications
Core Heterocycles: The target compound’s pyrazolo-thiazolo-pyrimidinone core distinguishes it from simpler pyrazolo-pyrimidinones (e.g., ) or benzoxazine-pyrimidine hybrids (e.g., ).
Substituent Profiles: The pyridin-4-ylmethyl acetamide group is unique compared to arylthioether (), triazole-thiol (), or chromenone () substituents. This polar side chain could improve solubility or target engagement compared to non-polar analogs. The 4-fluorophenyl group is a common feature in fluorinated bioactive compounds (e.g., ), likely contributing to metabolic stability and hydrophobic interactions.
Synthetic Complexity :
- The target’s synthesis may require more stringent conditions than analogs due to the fused thiazole ring. For example, demonstrates that pyrrolo-thiazolo-pyrimidines necessitate sequential heterocyclization steps with specialized reagents (e.g., phenylisothiocyanate) , suggesting similar complexity for the target.
Functional Group Diversity :
- Unlike N-arylpiperazine or chloroacetamide derivatives (), the pyridin-4-ylmethyl group in the target provides a basic nitrogen atom, which could facilitate salt formation or hydrogen bonding in therapeutic applications.
Q & A
Basic Research Questions
Q. What are the key challenges in optimizing the synthetic route for this compound, and how can regioselectivity be controlled?
- Methodological Answer : The synthesis of polyheterocyclic compounds like this requires careful control of reaction conditions. For example, regioselectivity in pyrazolo-pyrimidine systems can be influenced by substituent positioning and solvent polarity. Evidence from similar syntheses suggests using N-substituted α-chloroacetamides under reflux in aprotic solvents (e.g., DMF) to direct substituents to the 6-position of the pyrazolo[3,4-d]pyrimidine core . Monitoring reaction progress via TLC or HPLC is critical to isolate intermediates and minimize side products .
Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure and purity?
- Methodological Answer :
- 1H/13C NMR : Resolve complex splitting patterns from fluorophenyl and pyridinylmethyl groups. For example, the 4-fluorophenyl group shows distinct aromatic proton splitting (~8.1–7.2 ppm), while the pyridinylmethyl acetamide exhibits NH proton signals near 10–11 ppm .
- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular formula (e.g., calculated [M+H]+ = 481.1423) and detect isotopic patterns from fluorine and chlorine .
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Q. How can solubility and stability issues be addressed during in vitro assays?
- Methodological Answer : Due to the compound’s lipophilic nature (LogP ~3.5), use co-solvents like DMSO (≤0.1% v/v) for initial dissolution, followed by dilution in assay buffers (e.g., PBS). Stability studies (24–72 hrs) at 4°C and 37°C should be conducted to identify degradation products via LC-MS .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity and binding interactions with biological targets?
- Methodological Answer :
- DFT (Density Functional Theory) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the pyrimidinone ring may act as a hydrogen-bond acceptor .
- Molecular Dynamics (MD) Simulations : Model interactions with kinase targets (e.g., EGFR or JAK2) using docking software (AutoDock Vina) and validate with free-energy perturbation (FEP) calculations .
- ADMET Prediction : Use tools like SwissADME to estimate metabolic stability, emphasizing the role of the 4-fluorophenyl group in reducing oxidative metabolism .
Q. How can contradictory data on the compound’s biological activity be resolved?
- Methodological Answer : Contradictions often arise from assay variability. Standardize protocols:
- Dose-Response Curves : Test across multiple concentrations (e.g., 1 nM–100 µM) in triplicate.
- Off-Target Screening : Use panels like Eurofins’ CEREP to identify non-specific binding.
- Orthogonal Assays : Confirm kinase inhibition via Western blot (phosphorylation status) and cellular proliferation assays (MTT) .
Q. What strategies improve the compound’s selectivity for therapeutic targets while minimizing off-target effects?
- Methodological Answer :
- SAR (Structure-Activity Relationship) Studies : Modify substituents on the pyridinylmethyl group (e.g., replace pyridin-4-yl with pyridin-3-yl) to alter steric and electronic profiles .
- Proteome-Wide Profiling : Use affinity chromatography coupled with LC-MS/MS to map binding partners .
- Crystallography : Co-crystallize the compound with target proteins (e.g., PDB deposition) to guide rational design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
